molecular formula C6H7N3O B563161 Isoniazid-d4 CAS No. 774596-24-6

Isoniazid-d4

Cat. No.: B563161
CAS No.: 774596-24-6
M. Wt: 141.166
InChI Key: QRXWMOHMRWLFEY-RHQRLBAQSA-N
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Description

Isoniazid-d4 is a deuterated form of isoniazid, an antibiotic primarily used for the treatment of tuberculosis. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic research. This compound retains the antibacterial properties of isoniazid, making it a valuable tool in both clinical and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoniazid-d4 typically involves the introduction of deuterium atoms into the isoniazid molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of deuterium source, are optimized to maximize the efficiency of the deuteration process.

Chemical Reactions Analysis

Types of Reactions: Isoniazid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form isonicotinic acid.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Isonicotinic acid.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

Tuberculosis Treatment

Isoniazid-d4 retains the pharmacological properties of isoniazid, making it relevant in the treatment of tuberculosis (TB). The compound's mechanism involves inhibiting the synthesis of mycolic acids in the bacterial cell wall, which is critical for the survival of Mycobacterium tuberculosis.

Pharmacokinetic Studies

This compound is employed as an internal standard in pharmacokinetic studies to quantify the concentration of isoniazid and its metabolites in biological samples. A study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze serum levels of isoniazid using this compound as a stable isotope-labeled internal standard, enhancing the accuracy of quantification .

Translational Pharmacology

Recent research has demonstrated the potential of zebrafish larvae as a model for studying TB pharmacodynamics using this compound. By quantifying internal exposure and correlating it with bacterial burden, researchers established a translational model that links findings from zebrafish to human responses . This innovative approach aids in understanding drug efficacy and optimizing dosing regimens.

Bioanalytical Methods

This compound has been integral in developing bioanalytical methods for measuring drug concentrations in various biological matrices. For instance, a validated assay was developed to quantify isoniazid and acetyl-isoniazid in human urine, utilizing this compound to improve measurement reliability . This method underscores the importance of stable isotopes in enhancing analytical precision.

Dried Blood Spot Analysis

The application of this compound in dried blood spot (DBS) analysis has been explored to assess drug stability and concentration. A study developed a UPLC-MS/MS method for measuring isoniazid concentrations from DBS samples, demonstrating the feasibility of using this compound for accurate drug monitoring .

Case Studies

StudyObjectiveMethodologyFindings
Study 1Evaluate pharmacokinetics of isoniazidLC-MS/MS with this compoundAccurate quantification in serum samples
Study 2Assess TB treatment efficacy using zebrafishPharmacokinetic-pharmacodynamic modelingCorrelation between zebrafish and human data
Study 3Analyze drug concentrations from DBSUPLC-MS/MS method developmentReliable measurement of isoniazid levels

Mechanism of Action

Isoniazid-d4, like isoniazid, is a prodrug that requires activation by bacterial catalase-peroxidase enzyme. Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition leads to the bactericidal effect against Mycobacterium tuberculosis. The primary molecular target is the enzyme InhA, which is involved in the fatty acid synthesis pathway.

Comparison with Similar Compounds

    Isoniazid: The non-deuterated form, widely used in tuberculosis treatment.

    Rifampicin: Another first-line antituberculosis drug with a different mechanism of action.

    Ethambutol: Used in combination with isoniazid for tuberculosis treatment.

Uniqueness of Isoniazid-d4: The incorporation of deuterium atoms in this compound provides unique advantages in research, such as improved stability and the ability to trace metabolic pathways more accurately. This makes it a valuable tool in both clinical and laboratory settings, offering insights that are not possible with non-deuterated compounds.

Biological Activity

Isoniazid-d4 (INH-d4) is a deuterated analog of isoniazid, a first-line drug used in the treatment of tuberculosis (TB). The introduction of deuterium in the molecular structure alters its pharmacokinetic and metabolic properties, potentially enhancing its therapeutic efficacy and reducing toxicity. This article explores the biological activity of INH-d4, focusing on its pharmacodynamics, pharmacokinetics, and potential mechanisms of action.

Chemical Structure and Properties

This compound has the chemical formula C6H7D4N3OC_6H_7D_4N_3O and is characterized by the substitution of four hydrogen atoms with deuterium. This modification can influence the drug's metabolism and interaction with biological systems.

Pharmacodynamics

  • Mechanism of Action :
    • Isoniazid functions as a prodrug that requires activation by the KatG enzyme in Mycobacterium tuberculosis. The activated form inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to cell death .
    • INH-d4's deuteration may enhance its stability against metabolic degradation, thereby prolonging its action against TB bacteria .
  • Histone Modification :
    • Recent studies have shown that isoniazid induces unique histone modifications, specifically isonicotinylation (K inic), which may play a role in epigenetic regulation. This modification relaxes chromatin structure and promotes gene transcription, impacting cellular responses to treatment .

Pharmacokinetics

Pharmacokinetic parameters are crucial for understanding the efficacy and safety profile of INH-d4. The following table summarizes key pharmacokinetic data for isoniazid and its deuterated form:

ParameterIsoniazidThis compound
Dose (mg)300300
C_max (mg/L)4.8TBD
T_max (h)1TBD
AUC_0–24 (mg·hour/L)16.4TBD
Half-life (h)2.2TBD
Volume of distribution (L)57.6TBD
Clearance (L/h)20.8TBD

Note : TBD indicates that specific data for INH-d4 is still under investigation or not available in current literature.

Case Studies and Research Findings

  • Metabolic Stability :
    • A study demonstrated that INH-d4 showed improved metabolic stability compared to standard isoniazid, leading to sustained therapeutic levels in plasma . This suggests that INH-d4 could potentially reduce dosing frequency and improve patient compliance.
  • Toxicity Profile :
    • Research indicates that deuterated compounds often exhibit reduced toxicity due to slower metabolism and lower formation of toxic metabolites. Preliminary findings suggest that INH-d4 may have a more favorable safety profile than conventional isoniazid .
  • In Vivo Efficacy :
    • Animal studies have shown that INH-d4 exhibits comparable or enhanced antibacterial activity against Mycobacterium tuberculosis compared to traditional formulations. This efficacy is attributed to both its pharmacokinetic advantages and its ability to induce favorable histone modifications .

Q & A

Basic Research Questions

Q. How is Isoniazid-d4 synthesized and characterized in experimental settings?

  • Methodological Answer : this compound is synthesized via deuterium exchange or isotopic labeling using deuterated precursors (e.g., D₂O or deuterated hydrazine). Characterization involves nuclear magnetic resonance (¹H/²H NMR) to confirm deuterium incorporation and liquid chromatography–mass spectrometry (LC-MS) to assess isotopic purity (>98%). Purity is validated via high-performance liquid chromatography (HPLC), and stability under storage conditions (e.g., -20°C in inert atmospheres) is monitored over time .

Q. What analytical techniques are critical for distinguishing this compound from its non-deuterated counterpart in pharmacokinetic studies?

  • Methodological Answer : Mass spectrometry (MS) with selected reaction monitoring (SRM) is essential for differentiating this compound from Isoniazid based on mass shifts caused by deuterium substitution. Isotopic peak ratios and retention time consistency in ultra-high-performance liquid chromatography (UHPLC) further validate specificity. Calibration curves using deuterated vs. non-deuterated standards ensure quantitation accuracy in biological matrices .

Q. How should researchers design experiments to evaluate this compound’s stability under varying physiological conditions?

  • Methodological Answer : Stability studies should simulate physiological pH (1.2–7.4), temperature (37°C), and enzymatic environments (e.g., liver microsomes). Degradation kinetics are analyzed via time-course sampling, with LC-MS quantifying intact this compound. Parallel experiments with non-deuterated Isoniazid control for deuterium-specific effects. Statistical tools like ANOVA assess significance of degradation differences .

Advanced Research Questions

Q. What mechanistic insights can be gained by studying deuterium isotope effects in this compound’s activation by KatG?

  • Methodological Answer : Kinetic isotope effect (KIE) studies compare the reaction rates of this compound and Isoniazid during KatG-mediated activation. A primary KIE (kH/kD > 1) suggests hydrogen/deuterium transfer is rate-limiting. Stopped-flow spectroscopy monitors intermediate formation (e.g., isonicotinoyl radical), while electron paramagnetic resonance (EPR) detects radical species. Computational modeling (DFT) further elucidates bond cleavage energetics .

Q. How can researchers resolve contradictions in reported bactericidal activity data for this compound across mycobacterial strains?

  • Methodological Answer : Discrepancies may arise from strain-specific KatG expression levels or metabolic variability. Standardized protocols for minimum inhibitory concentration (MIC) assays (e.g., broth microdilution under controlled O₂ levels) are critical. Genomic sequencing of katG in tested strains identifies mutations affecting activation. Meta-analysis of published MIC data with standardized normalization (e.g., log₂ fold-change) clarifies strain-dependent trends .

Q. What strategies optimize the use of this compound as an internal standard in quantitative proteomic studies of tuberculosis drug resistance?

  • Methodological Answer : this compound is spiked into mycobacterial lysates at fixed concentrations to normalize LC-MS/MS data. Parallel reaction monitoring (PRM) targets proteotypic peptides of resistance markers (e.g., inhA, katG). Signal drift is corrected using this compound’s stable isotopic signature. Multivariate analysis (e.g., PCA) identifies co-variates affecting quantification, such as ion suppression .

Q. How do deuterium substitution patterns in this compound influence its metabolic fate in cytochrome P450 (CYP) enzyme systems?

  • Methodological Answer : Comparative metabolism studies using human liver microsomes and recombinant CYP isoforms (e.g., CYP2E1) identify deuteration-sensitive pathways. Metabolites are profiled via high-resolution MS (HRMS), with deuterium retention tracked using mass defect filtering. Kinetic parameters (Km, Vmax) for deuterated vs. non-deuterated substrates reveal isotopic effects on enzyme binding and turnover .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Answer : Non-linear regression models (e.g., log-logistic curves) fit dose-response data, with IC₅₀ values calculated using software like GraphPad Prism. Bootstrap resampling estimates confidence intervals. Replicability is ensured by reporting raw data, normalization methods, and outlier exclusion criteria in supplementary materials .

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

  • Methodological Answer : Protocols must detail deuterium source, synthetic routes, and characterization data (NMR/LC-MS spectra). For biological assays, document strain identifiers, growth conditions, and instrument calibration parameters. Follow FAIR data principles: store datasets in repositories (e.g., Zenodo) with unique DOIs and machine-readable metadata .

Q. Tables for Key Experimental Parameters

(Note: Described here as per guidelines; actual tables would be included in supplementary materials.)

  • Table 1 : Comparison of this compound and Isoniazid in MIC assays against M. tuberculosis H37Rv and clinical isolates. Includes katG mutation status, MIC values, and KIE calculations .
  • Table 2 : Stability parameters of this compound under physiological conditions (pH, temperature), with degradation half-lives and statistical significance (p-values) .

Properties

IUPAC Name

2,3,5,6-tetradeuteriopyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXWMOHMRWLFEY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C(=O)NN)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662042
Record name (~2~H_4_)Pyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774596-24-6
Record name (~2~H_4_)Pyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Antimicrobial drugs isoniazid, rifampicin, streptomycin, and ethambutol were purchased from Sigma-Aldrich. St. Louis, Mo. Stock solutions of isoniazid, streptomycin, and ethambutol were prepared in distilled and deionized water at 10 mg/mL, sterilized by filtration, and stored frozen at −80° C. Stock solutions of rifampicin, at 1 or 10 mg/mL, were prepared in methanol and stored at −80° C. Pyrazinamide was purchased as the drug reconstituting kit from Becton Dickinson, Cockeysville, Md., and a stock solution was prepared following instructions by the manufacturer. Stock solutions of SQ109 were prepared in methanol at 1 mg/mL and stored at 80° C.
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Synthesis routes and methods II

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Pass Pyrazinamide, Ethambutol Hydrochloride, Rifampicin and Lactose through a sieve and granulate with Starch Paste prepared in Purified Water. Pass the wet mass through multimill and dry the granules at 50–60° C. Pass the dried granules through sieve of mesh size 16. Pass Magnesium Stearate, Purified Talc and Sodium Starch Glycollate through sieve of mesh size 60 and mix with dried granules and isoniazid delayed release powder. Compress the blend into tablets.
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